molecular formula C27H23N5O4 B1678047 プラナザルカスト CAS No. 103177-37-3

プラナザルカスト

カタログ番号 B1678047
CAS番号: 103177-37-3
分子量: 481.5 g/mol
InChIキー: NBQKINXMPLXUET-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pranlukast is a cysteinyl leukotriene receptor-1 antagonist . It works similarly to Merck & Co.'s montelukast (Singulair) and is widely used in Japan . It antagonizes or reduces bronchospasm caused, principally in asthmatics, by an allergic reaction to accidentally or inadvertently encountered allergens .


Synthesis Analysis

Pranlukast’s improved dissolution and oral bioavailability were achieved by particle surface modification with surfactants and homogenization . The surface-modified pranlukast hemihydrate microparticles were developed using the spray-drying method with a hydrophilic polymer, a surfactant, and water .


Molecular Structure Analysis

Pranlukast has a molecular formula of C27H23N5O4 and a molar mass of 481.512 g/mol . Three new anhydrate forms of Pranlukast (AH, form I-III) were reported, characterized by PXRD, TG-DTA, simultaneous PXRD-DSC, and vapor sorption analysis .


Chemical Reactions Analysis

Pranlukast and its oxidative metabolites were determined in human plasma using a highly sensitive and selective liquid chromatography/ionspray tandem mass spectrometry (LC/MS/MS) method . Pranlukast also showed metabolic changes in Mycobacterium tuberculosis .


Physical And Chemical Properties Analysis

Pranlukast is formulated as a hemihydrate (HH) form in the drug product . It transforms to three new anhydrate forms (AH, form I-III) as the temperature increases from 25°C to 210°C .

科学的研究の応用

プラナザルカスト:科学研究アプリケーションの包括的な分析

喘息管理: プラナザルカストは喘息管理における役割で広く認知されています。ロイコトリエン受容体拮抗薬として機能し、喘鳴や息切れなどの症状を改善します。 臨床研究では、プラナザルカストはFEV1(1秒間の努力呼気量)を増加させ、患者の症状スコアを改善し、救急用気管支拡張剤の必要性を減らすことが示されています .

アレルギー性鼻炎治療: 喘息に加えて、プラナザルカストはアレルギー性鼻炎の治療にも有効であることが示されています。 鼻閉、鼻水、くしゃみなどの主要な症状の有意な改善を示し、特に他の薬剤では効果が低い鼻閉への効果が注目されています .

小児喘息コントロール: プラナザルカストは小児喘息にも有益であり、特に4歳未満の一般的な風邪を患う小児における喘息症状のコントロールに効果があります。 これは、気管支喘息の若い患者にとって貴重な治療選択肢としての可能性を示しています .

薬物動態研究: プラナザルカストの吸収、分布、代謝、排泄を理解するために薬物動態研究が行われています。 これらの研究は、有効性と安全性を確保するために適切な投与量と投与頻度を決定するために不可欠です .

比較臨床試験: プラナザルカストは、臨床試験でオキサトミドなどの他の薬剤と比較されています。 その結果、喘息の子供と青年において、プラナザルカストでより大きなアウトカム尺度の改善が見られました .

新規作用機序: プラナザルカストの開発は、気管支喘息に対する経口薬としての新規な作用機序を導入しました。 ロイコトリエンの選択的拮抗作用は、喘息治療における重要な革新です .

作用機序

Target of Action

Pranlukast primarily targets the Cysteinyl Leukotriene Receptor 1 (CysLT1) . This receptor plays a crucial role in the pathogenesis of conditions like asthma and allergic rhinitis, where it mediates bronchospasm and inflammation caused by allergens .

Mode of Action

Pranlukast acts as an antagonist to the CysLT1 receptor . It selectively binds to this receptor and inhibits the actions of leukotriene D4 (LTD4), a potent mediator of inflammation and bronchoconstriction . By doing so, pranlukast prevents airway edema, smooth muscle contraction, and the secretion of thick, viscous mucus .

Biochemical Pathways

The primary biochemical pathway affected by pranlukast is the leukotriene pathway. Leukotrienes are inflammatory mediators produced from arachidonic acid via the 5-lipoxygenase pathway . By antagonizing the CysLT1 receptor, pranlukast inhibits the effects of LTD4, thereby modulating this pathway and reducing inflammation and bronchospasm .

Pharmacokinetics

It is known that pranlukast is metabolized in the liver .

Result of Action

The molecular and cellular effects of pranlukast’s action include the prevention of airway edema, inhibition of smooth muscle contraction, and reduction in the secretion of thick, viscous mucus . These effects help to alleviate the symptoms of conditions like asthma and allergic rhinitis .

Action Environment

These may include the presence of other medications, patient-specific factors like age and health status, and potentially even the timing of dosing .

Safety and Hazards

Pranlukast is generally well-tolerated with an adverse event profile similar to that of placebo . Common side effects include headache, abdominal or stomach pain, cough, dental pain, dizziness, fever, heartburn, skin rash, stuffy nose, weakness, or unusual tiredness .

特性

IUPAC Name

N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O4/c33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQKINXMPLXUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3043782
Record name Pranlukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pranlukast selectively antagonizes leukotriene D4 (LTD4) at the cysteinyl leukotriene receptor, CysLT1, in the human airway. Pranlukast inhibits the actions of LTD4 at the CysLT1 receptor, preventing airway edema, smooth muscle contraction, and enhanced secretion of thick, viscous mucus.
Record name Pranlukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01411
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

103177-37-3
Record name Pranlukast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103177-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pranlukast [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103177373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pranlukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01411
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pranlukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pranlukast
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRANLUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB8Z891092
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pranlukast
Reactant of Route 2
Reactant of Route 2
Pranlukast
Reactant of Route 3
Reactant of Route 3
Pranlukast
Reactant of Route 4
Reactant of Route 4
Pranlukast
Reactant of Route 5
Reactant of Route 5
Pranlukast
Reactant of Route 6
Pranlukast

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。